Fmoc-DL-(2-bromophenyl)glycine chemical properties
Fmoc-DL-(2-bromophenyl)glycine chemical properties
Chemical Properties, Synthetic Utility, and Handling Protocols
Executive Summary & Strategic Utility
Fmoc-DL-(2-bromophenyl)glycine (CAS: 1219346-87-8) is a non-canonical amino acid (ncAA) utilized primarily in the synthesis of complex peptidomimetics and diversity-oriented peptide libraries.[1] Its core utility lies in its dual functionality:
-
Structural Rigidity: As an aryl glycine, it introduces significant conformational constraint compared to alkyl amino acids, restricting backbone flexibility (
torsion angles).[1] -
Orthogonal Reactivity: The ortho-bromide substituent serves as a high-value "handle" for late-stage diversification via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the construction of biaryl linkages or stapled peptides.[1]
Critical Technical Note: The presence of the electron-withdrawing phenyl ring directly attached to the
Physicochemical Profile
| Property | Data |
| Chemical Name | Fmoc-DL-(2-bromophenyl)glycine |
| CAS Number | 1219346-87-8 |
| Molecular Formula | |
| Molecular Weight | 452.31 g/mol |
| Stereochemistry | Racemic (DL); mixture of ( |
| Solubility | Soluble in DMF, NMP, DMSO; sparingly soluble in DCM |
| Appearance | White to off-white powder |
| Storage | +2°C to +8°C; Protect from light and moisture |
Synthetic Reactivity & Mechanisms
The Racemization Challenge
Unlike alanine or phenylalanine, aryl glycines lack the insulating methylene group between the
-
Mechanism: Base-induced deprotonation of the activated ester species (oxazolone intermediate) leads to rapid loss of chiral integrity.[1]
-
Implication: Using strong bases (e.g., DIPEA) during the activation step is contraindicated.
Ortho-Bromo Steric Hindrance
The bromine atom at the ortho (2-) position creates significant steric bulk.[1]
-
Coupling Difficulty: Acylation of the N-terminus of this residue (when it is on the resin) can be sluggish.
-
Cross-Coupling: In Suzuki-Miyaura reactions, the ortho-bromide is more difficult to access than meta or para isomers, requiring specialized ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.
Experimental Protocols
Protocol A: Low-Racemization Coupling (SPPS)
Objective: Incorporate Fmoc-DL-(2-bromophenyl)glycine into a peptide chain while minimizing epimerization.[1]
Reagents:
-
Activator: DIC (Diisopropylcarbodiimide)[1]
-
Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)[1]
-
Solvent: DMF (anhydrous)[1]
Step-by-Step Workflow:
-
Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 20 minutes.
-
Activation (Pre-activation is forbidden):
-
Coupling:
-
Immediately add the activated solution to the resin.
-
Agitate for 60–120 minutes at room temperature.
-
-
Monitoring: Use the Kaiser Test. If incomplete, recouple using HATU/HOAt/TMP (2,4,6-trimethylpyridine) as a weaker base than DIPEA.[1]
Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling
Objective: React the 2-bromo handle with an aryl boronic acid to form a biaryl side chain.[1]
Reagents:
-
Catalyst:
(5 mol%)[1] -
Ligand: SPhos (10 mol%) – Essential for ortho-substituted halides.[1]
-
Base:
(2M aqueous solution)[1] -
Partner: Aryl Boronic Acid (5.0 eq)
Workflow:
-
Solvent Swap: Wash resin with degassed DME (Dimethoxyethane) or 1,4-Dioxane.[1]
-
Reaction Assembly:
-
Incubation: Heat to 60°C for 4–16 hours under inert atmosphere.
-
Wash: Extensive washing with DMF, MeOH, and Sodium Diethyldithiocarbamate (0.5% in DMF) to remove Palladium traces.[1]
Visualization of Chemical Logic
Diagram 1: Reactivity & Racemization Pathway
This diagram illustrates the structural vulnerability of the molecule and the logic behind the specific coupling protocols.
Caption: Pathway showing how base-mediated activation leads to oxazolone formation and subsequent racemization via the enolate. Protocol A avoids the "Base (DIPEA)" step to prevent the red path.
Diagram 2: Orthogonal Workflow (Suzuki Coupling)
This diagram details the post-synthetic modification workflow utilizing the bromine handle.
Caption: On-resin Suzuki-Miyaura coupling workflow. SPhos is required to overcome the steric hindrance of the oxidative addition step at the ortho-position.
Safety & Handling
-
Hazard Identification: Irritant (Skin/Eye).[1] The 2-bromophenyl moiety is potentially genotoxic; handle with full PPE.[1]
-
Stability: Stable as a solid.[1] In solution (DMF), the Fmoc group can slowly degrade if amine impurities are present. Prepare solutions immediately before use.
-
Waste: Segregate as halogenated organic waste.
References
-
Matrix Scientific. (n.d.).[1] Fmoc-DL-(2-bromophenyl)glycine Properties and Safety. Retrieved from [1]
-
Liang, C., et al. (2017).[1][3] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters. Retrieved from [1]
-
MDPI. (2021). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification. Retrieved from [1][4]
-
Santa Cruz Biotechnology. (n.d.).[1] Fmoc-DL-(2-bromophenyl)glycine Product Data. Retrieved from [1]
Sources
- 1. Fmoc-4-Amino-L-phenylalanine | C24H22N2O4 | CID 7019927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Fmoc-DL-(2-thienyl)glycine | 211682-11-0 | Benchchem [benchchem.com]
